Structural Rigidity: Zero Rotatable Bonds vs. Saturated 5,6-Dihydro Analogs
The target compound contains zero rotatable bonds, whereas the 5,6-dihydro-4H-pyrido[2,3-c]pyrrolo[1,2-e]-1,2,5-triazepine series (e.g., compounds 32–42 in Bouteau et al.) possesses sp³-hybridized carbons at positions 5 and 6, introducing conformational flexibility and altering the spatial presentation of substituents [1][2]. This difference in rigidity is a fundamental determinant of entropic binding penalties and target selectivity.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 0 rotatable bonds (fully unsaturated 4H-pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepine scaffold) |
| Comparator Or Baseline | 2 rotatable bonds estimated for 5,6-dihydro analogs (saturated C5-C6 bond introduces conformational freedom) |
| Quantified Difference | Δ = 2 rotatable bonds; rigid vs. semi-flexible core |
| Conditions | Computed property from PubChem (2021.05.07 release) vs. structural inference from Bouteau et al., Chem. Pharm. Bull. 1991, 39(1), 81-85 |
Why This Matters
A rigid scaffold reduces the entropic penalty upon target binding and can improve ligand efficiency, making this compound preferable for fragment-based or structure-based drug design where conformational pre-organization is critical.
- [1] PubChem CID 13447659, Rotatable Bond Count = 0. Computed by Cactvs 3.4.8.18. View Source
- [2] B. Bouteau, J.L. Imbs, J.C. Lancelot, M. Barthelmebs, M. Robba. 'Synthesis and salidiuretic activity of 2,3-dihydro-8-(1-pyrrolyl)-1,2,4-triazolo[4,3-a]pyridines and 5,6-dihydro-4H-pyrido[2,3-c]pyrrolo[1,2-e]-1,2,5-triazepines.' Chem. Pharm. Bull., 1991, 39(1), 81-85. View Source
